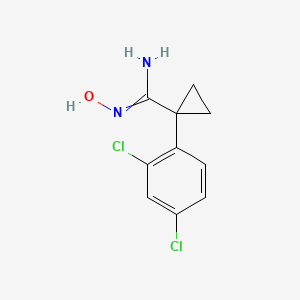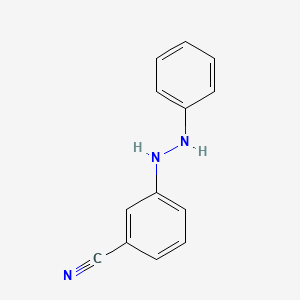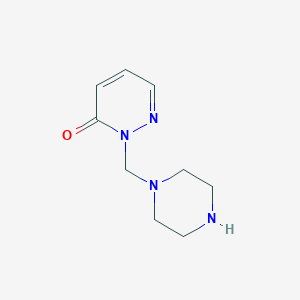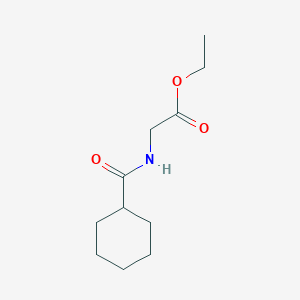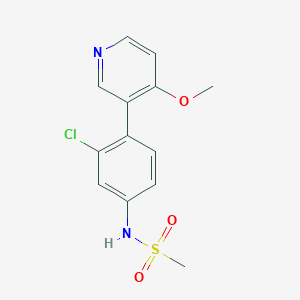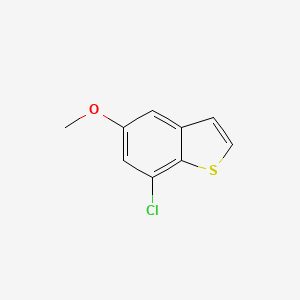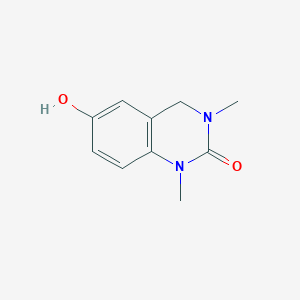
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. One common method is the reaction of 2-aminobenzophenone with o-phenylenediamine in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzimidazoles.
Aplicaciones Científicas De Investigación
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Similar in structure but contains a sulfur atom in the ring.
2-Aminophenylbenzothiazole: Contains a benzothiazole ring instead of benzimidazole.
2-Aminophenylthiazole: Contains a thiazole ring instead of benzimidazole.
Uniqueness
2-(2-Aminophenyl)-5,6-di-methylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
10173-54-3 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-5-3-4-6-12(11)16/h3-8H,16H2,1-2H3,(H,17,18) |
Clave InChI |
XVGNXIPGIPGMTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


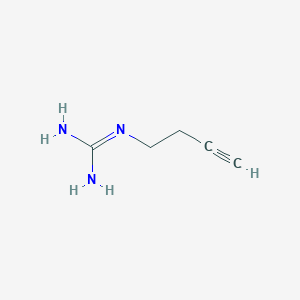
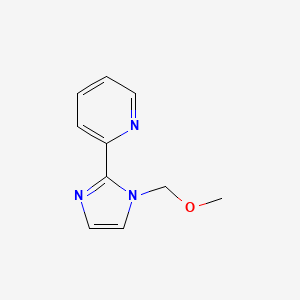
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
